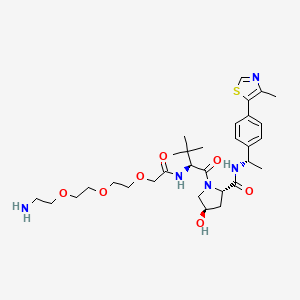

![molecular formula C16H15FN2O3 B2885147 N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide CAS No. 425413-54-3](/img/structure/B2885147.png)

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Neuropharmacology

Kinase Inhibition for Cancer Therapy

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, which play a critical role in cancer development and progression. For instance, the study by Schroeder et al. (2009) highlighted the discovery of a specific compound that demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, underscoring its potential for cancer therapy (Schroeder et al., 2009).

Neuroreceptor Imaging

Derivatives of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide have been utilized as molecular imaging probes for neuroreceptor imaging in living brains, particularly for studying conditions like Alzheimer's disease. Kepe et al. (2006) demonstrated the use of a selective serotonin 1A (5-HT1A) receptor imaging probe in conjunction with positron emission tomography (PET) for quantifying receptor densities, offering insights into the neurobiological underpinnings of Alzheimer's disease and related conditions (Kepe et al., 2006).

Polymer Science

Electrochromic and Electrofluorescent Materials

Research in polymer science has explored the incorporation of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide derivatives into polyamides to create materials with novel electrochromic and electrofluorescent properties. Sun et al. (2016) synthesized electroactive polyamides with excellent thermal stability and reversible multicolor electrochromic characteristics, showcasing potential applications in smart windows, displays, and advanced optical devices (Sun et al., 2016).

Organic Chemistry

Synthesis and Reactivity

The synthetic versatility of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide and its analogs have been extensively studied within organic chemistry. For instance, Owton et al. (1995) investigated the synthesis of rhein analogs, showcasing the compound's utility as a precursor for creating biologically active molecules with potential pharmaceutical applications (Owton et al., 1995).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRJZLCFOBBOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2885079.png)